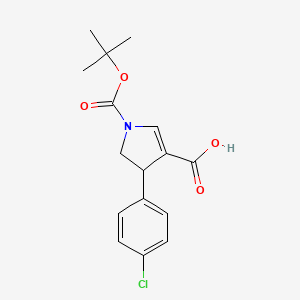
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H18ClNO4 and its molecular weight is 323.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrole ring and subsequent functionalization. A notable method for synthesizing related pyrrole derivatives includes a three-component reaction that effectively constructs the desired structure with high yields and selectivity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those similar to this compound. For example, pyrrole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) often below 0.016 μg/mL . The presence of electron-withdrawing groups, such as chlorophenyl moieties, has been linked to enhanced antimicrobial efficacy.
Cytotoxicity and Selectivity
In addition to antimicrobial activity, the cytotoxicity of compounds is a critical factor in their biological evaluation. The cytotoxicity of related compounds has been assessed using various cell lines, demonstrating low toxicity profiles (IC50 values exceeding 64 μg/mL) while maintaining effective antimicrobial properties . This selectivity index indicates a favorable therapeutic window for further development.
The mechanism by which these compounds exert their biological effects often involves targeting specific bacterial pathways. For instance, studies have identified that certain pyrrole derivatives inhibit mycolic acid biosynthesis in M. tuberculosis, an essential component for bacterial cell wall integrity . This mode of action highlights the potential of these compounds as novel anti-tuberculosis agents.
Case Study 1: Anti-Tuberculosis Activity
A study focusing on pyrrole-2-carboxamide derivatives demonstrated that specific substitutions on the pyrrole ring significantly influenced biological activity. Compounds with 4-chlorophenyl groups exhibited reduced activity compared to those with fluorophenyl groups, suggesting that electronic properties play a crucial role in efficacy against drug-resistant strains of tuberculosis .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of pyrrole derivatives to identify key structural features contributing to biological activity. The study revealed that bulky substituents on the carboxamide group improved anti-TB activity while maintaining low cytotoxicity. The findings emphasized the importance of both steric and electronic factors in optimizing compound design for therapeutic applications .
Comparative Data Table
| Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Target Pathway |
|---|---|---|---|
| Pyrrole-1 | <0.016 | >64 | Mycolic acid biosynthesis |
| Pyrrole-2 | <0.016 | >64 | Mycolic acid biosynthesis |
| Pyrrole-3 | 0.06 | >64 | Mycolic acid biosynthesis |
Note: Data derived from various studies on related compounds .
Properties
CAS No. |
791625-60-0 |
|---|---|
Molecular Formula |
C16H18ClNO4 |
Molecular Weight |
323.77 |
IUPAC Name |
3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid |
InChI |
InChI=1S/C16H18ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,19,20) |
InChI Key |
DRFIEAMQJRVINN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















